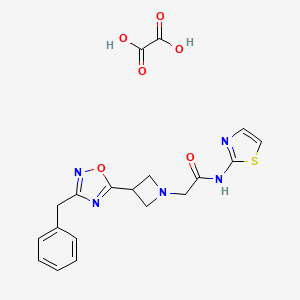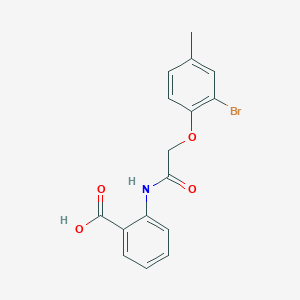
2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, starting from basic chemical entities to the final complex molecule. For example, derivatives of oxadiazole, such as those synthesized by Ramalingam et al. (2019), involved starting from a common intermediate and undergoing reactions with specific thiones or thiols to yield new compounds with significant activity, suggesting a method that might be similar to the synthesis of our target compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using various spectroscopic techniques, including IR, NMR, Mass spectra, and elemental analysis, as demonstrated in the synthesis and analysis of related oxadiazole derivatives. These analytical methods provide detailed insights into the compound's molecular framework and functional groups, essential for understanding its chemical behavior and potential applications (Abbasi et al., 2018).
Chemical Reactions and Properties
Compounds like the one participate in various chemical reactions, reflecting their reactivity and potential for modification. For instance, the creation of novel compounds through carbodiimide condensation illustrates the chemical reactivity of similar molecules, paving the way for the development of new substances with potential scientific applications (Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in determining a compound's suitability for specific scientific applications. While specific details on our target compound are not provided, similar compounds' synthesis and characterization offer a basis for understanding how such properties might be analyzed and interpreted (Rehman et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are essential for comprehending a compound's utility in scientific research. Investigations into related compounds, such as their antimicrobial evaluation and hemolytic activity, provide insights into how our compound of interest might be analyzed for its chemical properties and potential applications (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds similar to 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate have been synthesized and evaluated for their antibacterial properties. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, 2-oxo-azetidines and other derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticonvulsant Evaluation
Certain indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities, suggesting potential applications in this area for similar compounds (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Anti-inflammatory Activity
Some synthesized derivatives related to the oxadiazole class have been found to possess potent anti-inflammatory activity. For example, azetidinonyl and thiazolidinonyl quinazolon derivatives have demonstrated significant anti-inflammatory effects, which might be relevant for compounds with similar structures (Bhati, 2013).
Anticancer Properties
Compounds like 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, with structures similar to the compound , have been synthesized and evaluated for their anticancer properties. This indicates the potential for similar compounds to be explored in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).
Antimicrobial and Hemolytic Agents
Derivatives of oxadiazole have been synthesized and screened for antimicrobial and hemolytic activity. These studies suggest that similar compounds could be effective in combating various microbial species and have potential as antimicrobial agents (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Eigenschaften
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S.C2H2O4/c23-15(20-17-18-6-7-25-17)11-22-9-13(10-22)16-19-14(21-24-16)8-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,18,20,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILYEDMLBFTXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)
![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)




![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)